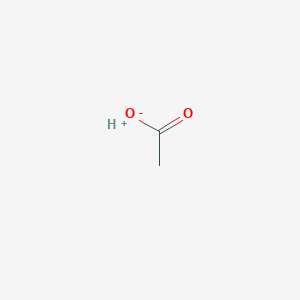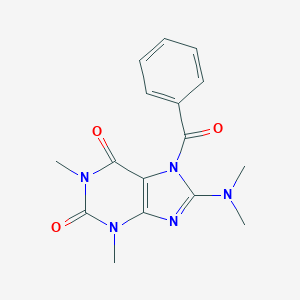
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research. It was first synthesized in the 1980s and has since been used to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mécanisme D'action
Flumazenil acts as a competitive antagonist of benzodiazepine receptors in the brain. It binds to the same site on the receptor as benzodiazepines, but does not activate the receptor. By blocking the action of benzodiazepines, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione can reverse the sedative and anxiolytic effects of these drugs.
Effets Biochimiques Et Physiologiques
Flumazenil has been shown to have a variety of biochemical and physiological effects. It can increase the release of GABA in the brain, which can lead to increased inhibition of neuronal activity. Flumazenil can also decrease the activity of glutamate receptors, which can lead to decreased excitatory neurotransmission. In addition, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione has been shown to increase the release of dopamine in the brain, which can lead to increased arousal and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione in lab experiments is that it is a selective antagonist of benzodiazepine receptors, which allows for specific investigation of the effects of benzodiazepines on the central nervous system. Flumazenil is also relatively safe and well-tolerated in humans, which makes it a useful tool for clinical research. However, one limitation of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione is that it only blocks the effects of benzodiazepines on GABA-A receptors, and does not affect other neurotransmitter systems that may be involved in the effects of benzodiazepines.
Orientations Futures
There are several future directions for research on 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione. One area of interest is the investigation of the effects of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of benzodiazepine receptors. Finally, there is a need for further investigation of the clinical applications of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, particularly in the treatment of benzodiazepine dependence and withdrawal.
Méthodes De Synthèse
The synthesis of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione involves the reaction of 7-nitro-5-phenyl-1,2,4-triazolo[1,5-a][1,4]benzodiazepine with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,6-dichloropyridine-3-carbonyl chloride to yield 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione.
Applications De Recherche Scientifique
Flumazenil is primarily used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is also used to study the pharmacology of GABA-A receptors and their modulation by benzodiazepines. Flumazenil is also used in clinical research to investigate the effects of benzodiazepine antagonists on patients with benzodiazepine dependence.
Propriétés
Numéro CAS |
148122-87-6 |
|---|---|
Nom du produit |
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Formule moléculaire |
C16H17N5O3 |
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
7-benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17N5O3/c1-18(2)15-17-12-11(14(23)20(4)16(24)19(12)3)21(15)13(22)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
IEHONZPRSUWWMY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
Synonymes |
1H-Purine-2,6-dione, 7-benzoyl-8-(dimethylamino)-3,7-dihydro-1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
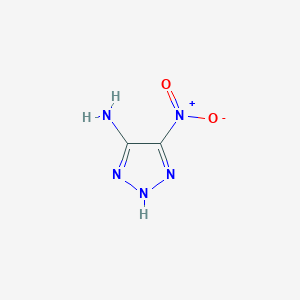
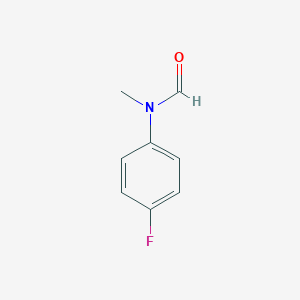
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
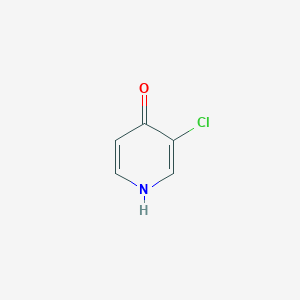
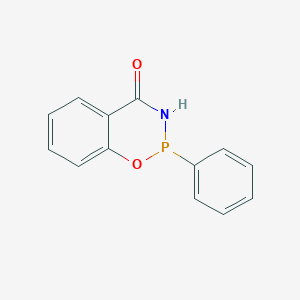
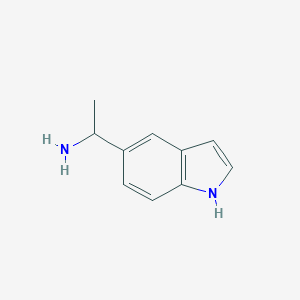
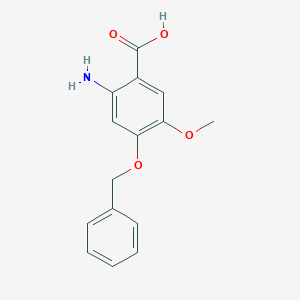
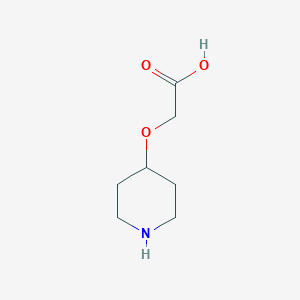
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
